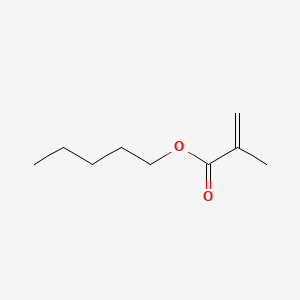

Pentyl methacrylate

描述

Pentyl methacrylate is an organic compound belonging to the methacrylate family. It is an ester formed from methacrylic acid and pentanol. This compound is known for its use in the production of polymers and copolymers, which are utilized in various industrial applications due to their desirable physical and chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Pentyl methacrylate can be synthesized through the esterification of methacrylic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous feeding of methacrylic acid and pentanol into a reactor, along with the acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to achieve optimal conversion rates. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.

化学反应分析

Propagation Rate Coefficients (kₚ)

PnMA polymerization exhibits distinct temperature-dependent propagation behavior in bulk and solvent environments:

Table 1: Bulk Polymerization Data (PLP-SEC)

| Temperature (°C) | kₚ (L·mol⁻¹·s⁻¹) | Monomer Density (g·cm⁻³) |

|---|---|---|

| 19.8 | 298 | 0.95 |

| 40.0 | 447 | 0.92 |

| 59.9 | 656 | 0.89 |

The Arrhenius relationship for bulk PnMA is:

This yields an activation energy

and a pre-exponential factor .

Solvent Effects in Toluene

-

1.5 M solution :

decreases by ~15% compared to bulk. -

2.7 M solution : Intermediate

values between bulk and dilute solutions.

This dilution effect contrasts with methyl methacrylate (MMA), where

increases in toluene .

Termination Rate Coefficients (kₜⁱ,ⁱ)

Chain-length-dependent termination coefficients were measured via SP-PLP-EPR:

Table 2: Termination Behavior

| Chain Length Regime | Rate Law | Dominant Mechanism |

|---|---|---|

| Short-chain (i < i_c) | ||

| Center-of-mass diffusion | ||

| Long-chain (i ≥ i_c) | ||

| Segmental diffusion |

The crossover chain length

for PnMA is ~150 units . Activation energy for termination in bulk is .

Comparative Kinetics with Alkyl Methacrylates

PnMA follows a "family behavior" shared by alkyl methacrylates:

Table 3: Propagation Rate Trends

| Monomer |

at 50°C (L·mol⁻¹·s⁻¹) |

(kJ·mol⁻¹) |

|-----------------------|-------------------------------|--------------------------|

| Methyl methacrylate | 330 | 22.1 |

| n-Pentyl methacrylate | 568 | 23.8 |

| n-Dodecyl methacrylate| 840 | 24.5 |

Key observations:

-

increases with alkyl chain length due to reduced steric hindrance . -

Activation energies remain consistent across the family (~22–25 kJ·mol⁻¹) .

Ceiling Temperature (T_c) Considerations

While not explicitly measured for PnMA, methacrylates generally exhibit

values of 200–210°C at 1 M monomer concentration . The equilibrium monomer concentration

is governed by:

Depropagation becomes significant near

, halting chain growth .

Experimental Techniques

-

PLP-SEC : Determines

by analyzing molecular weight distributions (MWDs) of polymers formed under pulsed laser conditions . -

SP-PLP-EPR : Tracks radical concentration decay to calculate

with microsecond resolution .

This data enables precise modeling of PnMA polymerization kinetics, supporting industrial applications in coatings and adhesives where controlled molecular weight distributions are critical. The consistency of Arrhenius parameters across alkyl methacrylates underscores their shared mechanistic pathways.

科学研究应用

Polymerization Characteristics

Radical Polymerization

Pentyl methacrylate undergoes radical polymerization, which is a crucial process for producing poly(PnMA). The kinetics of this reaction have been extensively studied using pulsed laser polymerization (PLP) and size-exclusion chromatography (SEC). The propagation rate coefficients () for PnMA are significantly influenced by the length of the alkyl side chain, with an observed increase in as the side chain length increases .

Key Findings from Studies :

- Temperature Dependence : The values for bulk PnMA polymerization increase with temperature, indicating enhanced reactivity at elevated temperatures .

- Molecular Weight Distribution : The molecular weight distribution (MWD) of poly(PnMA) can be controlled through the polymerization conditions, allowing for tailored properties in the resulting polymers .

Material Science Applications

Polymeric Materials

Poly(PnMA) exhibits properties that make it suitable for various applications in material science, including:

- Coatings and Adhesives : Due to its favorable mechanical properties and thermal stability, poly(PnMA) is used in coatings and adhesives that require flexibility and durability.

- Nanocomposites : PnMA can be incorporated into polymer nanocomposites to enhance mechanical strength and thermal resistance. Its low glass transition temperature (Tg ≈ 20 °C) makes it particularly useful for applications at ambient temperatures .

Biomedical Applications

Drug Delivery Systems

this compound is being explored for use in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, improving therapeutic efficacy.

Radiation-Sensitive Gels

PnMA is also utilized in the development of radiation-sensitive polymer gels, which are employed in dosimetry for medical applications such as boron neutron capture therapy (BNCT). These gels can accurately measure radiation doses due to their unique response to ionizing radiation .

Advanced Polymer Systems

Smart Polymers

Recent research has focused on integrating PnMA into smart polymer systems that respond to environmental stimuli. These materials can be engineered to change properties or release substances in response to specific triggers (e.g., pH, temperature), making them ideal for applications in sensors and actuators .

Case Studies

作用机制

The primary mechanism of action for pentyl methacrylate involves its polymerization to form long-chain polymers. The polymerization process is initiated by free radicals, which react with the methacrylate group, leading to the formation of a polymer chain. The resulting polymers exhibit unique properties such as flexibility, transparency, and chemical resistance, making them suitable for various applications.

相似化合物的比较

- Methyl methacrylate

- Butyl methacrylate

- Ethyl methacrylate

Comparison: Pentyl methacrylate differs from its counterparts primarily in the length of the alkyl chain attached to the methacrylate group. This variation in the alkyl chain length influences the physical properties of the resulting polymers. For instance, poly(this compound) has a lower glass transition temperature compared to poly(methyl methacrylate), making it more flexible and suitable for applications requiring elasticity .

This compound stands out due to its balance of flexibility and chemical resistance, making it a versatile compound for various industrial and scientific applications.

生物活性

Pentyl methacrylate (PMA) is an important methacrylate compound used in various applications, particularly in the fields of biomaterials and polymer science. This article explores its biological activity, focusing on its antimicrobial properties, biocompatibility, and potential applications in medical devices.

This compound is an aliphatic methacrylate characterized by its pentyl group, which influences its polymerization behavior and biological interactions. The synthesis typically involves the free radical polymerization of methacrylic acid with pentanol under controlled conditions.

Antimicrobial Activity

Recent studies have demonstrated that methacrylate compounds, including PMA, exhibit significant antimicrobial properties when incorporated into polymeric matrices.

- Study Findings : A study investigated the incorporation of titanium dioxide (TiO2) nanoparticles into polymethyl methacrylate (PMMA) composites, revealing enhanced antimicrobial activity against various bacterial strains such as Streptococcus mutans and Candida albicans . The introduction of PMA into these composites can potentially enhance their effectiveness due to its inherent properties.

- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and the generation of reactive oxygen species (ROS) when TiO2 is activated by light .

Biocompatibility

Biocompatibility is a crucial factor for materials intended for medical applications.

- In Vivo Studies : Research has shown that PMA-based materials exhibit good biocompatibility in animal models. For instance, a study involving PMMA bone cement modified with N-halamine compounds demonstrated not only effective antibacterial properties but also favorable biocompatibility profiles in vivo . Mice injected with varying concentrations of the modified cement showed no significant toxic effects, indicating that PMA derivatives can be safely used in biomedical applications.

Case Studies and Applications

- Bone Cement : The incorporation of antibacterial agents into PMMA bone cement has been widely studied. In one case, bone cement containing 15% N-halamine compound exhibited a bacteriostatic effect against Staphylococcus aureus, achieving a 100% inhibition rate . This highlights the potential of PMA-derived materials in orthopedic applications.

- Dental Materials : PMA is also being explored in dental applications due to its favorable mechanical properties and biocompatibility. Studies have reported that PMA-modified resins can reduce bacterial adhesion and biofilm formation on dental surfaces .

Data Summary

属性

IUPAC Name |

pentyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-7-11-9(10)8(2)3/h2,4-7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDSPAVLTMAXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28551-45-3 | |

| Record name | Poly(n-pentyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28551-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20182716 | |

| Record name | Pentyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2849-98-1 | |

| Record name | Pentyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2849-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002849981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C36T5OJV1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of pentyl methacrylate?

A1: this compound has the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize various spectroscopic techniques to analyze PnMA. These include:

- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are employed to determine the structure and composition of PnMA copolymers. [] Two-dimensional NMR techniques like HETCOR and COSY help assign specific signals and analyze conformational sequences. []

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to study phase transitions, molecular interactions, and conformational changes in PnMA-containing systems. Temperature-dependent FTIR provides insights into the temperature-dependent behavior of these polymers. [, , ]

- Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These techniques are crucial for investigating the morphology and phase behavior of PnMA-containing block copolymers, revealing information about domain sizes, shapes, and transitions between ordered and disordered states. [, , , , , ]

Q3: What is known about the stability of this compound?

A3: While specific degradation pathways weren't extensively discussed in the provided research, one study notes that neutralized aminothis compound has limited stability due to Michael addition reactions. []

Q4: How does the structure of this compound influence its material properties?

A4: The length of the alkyl chain in poly(n-alkyl methacrylate)s significantly impacts the phase behavior of block copolymers. [] In the case of PnMA, its five-carbon alkyl chain contributes to specific interactions with polystyrene (PS), leading to a unique "closed-loop" phase behavior. [, , , , , , ] This behavior, characterized by lower disorder-to-order (LDOT) and upper order-to-disorder (UODT) transitions upon heating, is attributed to a delicate balance of entropic and enthalpic contributions arising from chain conformation, free volume differences, and specific interactions between the PS and PnMA blocks.

Q5: What is the significance of the closed-loop phase behavior observed in polystyrene-block-poly(this compound) (PS-b-PnPMA) copolymers?

A5: This closed-loop behavior is unusual for weakly interacting polymer blends. [] The driving force for this behavior is primarily entropic, originating from the disparity in free volume between PS and PnPMA segments. [, ] This behavior makes PS-b-PnPMA copolymers highly sensitive to pressure, exhibiting baroplasticity, where they can be easily molded into desired shapes at relatively low temperatures under pressure. [, , ]

Q6: How does this compound interact with fillers in rubber compounds?

A6: In tire compounds, silica nanoparticles functionalized with styrene-butadiene rubber (SBR) using PnMA as a component in the RAFT agent demonstrate improved mechanical properties compared to unfunctionalized silica. This improvement is attributed to increased polymer-filler interactions through entanglement between the surface-bound SBR and the tire's rubber matrix. []

Q7: How is this compound used to functionalize carbon black particles?

A7: Researchers employ a grafting-to approach, using copolymers containing anchor groups like pyridine, furan, or epoxide, to functionalize carbon black. PnMA, as a constituent of the copolymer, facilitates the grafting process and influences the binding mechanism to the carbon black surface. This method enhances the interaction between carbon black and the polymer matrix in various applications. []

Q8: Can the phase behavior of PS-b-PnPMA copolymers be tuned?

A8: Yes, several factors influence the phase behavior of PS-b-PnPMA:

- Pressure: Applying hydrostatic pressure can shrink the closed-loop phase diagram by significantly affecting both LDOT and UODT. [, ]

- Carbon Dioxide: Swelling the copolymer with CO2 expands the closed-loop size by preferentially interacting with PnPMA and altering the free volume disparity between the blocks. [, ]

- Inert Gases: While helium acts similarly to hydrostatic pressure, nitrogen and argon preferentially absorb into PnPMA, affecting free volume and expanding the closed-loop. [, ]

- Homopolymer Addition: Adding homopolystyrenes to PS-b-PnPMA can induce a closed-loop transition by influencing the system's overall interaction parameter. []

- Random Copolymer Introduction: Introducing random copolymers within the methacrylate block, such as in PS-b-P(n-octyl-ran-methyl)MA, allows for fine-tuning of the phase behavior by modifying the average force field of the block. []

Q9: What is the significance of understanding the kinetics of this compound polymerization?

A9: Precise knowledge of the propagation rate coefficients (kp) in PnMA radical polymerization is crucial for predicting and controlling polymerization processes. These values contribute to modeling polymerization kinetics and predicting final product properties. []

Q10: How are computational methods used in this compound research?

A10: While the provided articles primarily focus on experimental investigations, computational approaches like molecular dynamics simulations and the Sanchez-Lacombe equation of state are mentioned for predicting and understanding the phase behavior of polymer blends, including those containing PnMA. [, ] These tools will likely play an increasingly important role in future studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。